molecular formula C15H9ClOS B3269200 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde CAS No. 50451-81-5

5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde

Cat. No.: B3269200
CAS No.: 50451-81-5
M. Wt: 272.7 g/mol
InChI Key: ZBCVHNHSJWGTOS-UHFFFAOYSA-N
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Description

5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde: is a chemical compound with the molecular formula C15H9ClOS and a molecular weight of 272.75 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-phenylthiophene-2-carbaldehyde as a starting material, which undergoes chlorination to introduce the chlorine atom at the 5-position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzo[b]thiophene exhibit significant activity against various bacterial and fungal strains, as well as potential cytotoxic effects against cancer cell lines .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients and crop protection agents .

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of essential biological processes. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

  • 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde
  • 3-Phenylbenzo[b]thiophene-2-carbaldehyde
  • 5-Bromo-3-phenylbenzo[b]thiophene-2-carbaldehyde

Uniqueness: 5-Chloro-3-phenylbenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both a chlorine atom and a phenyl group on the benzo[b]thiophene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other benzo[b]thiophene derivatives. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

5-chloro-3-phenyl-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClOS/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCVHNHSJWGTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC3=C2C=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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